
3-(Propan-2-ylidene)indolin-2-one
Overview
Description
3-(Propan-2-ylidene)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of an indole ring fused with a ketone group at the second position and a propan-2-ylidene group at the third position. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)indolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of isatin with an appropriate alkylating agent under basic conditions. For instance, the reaction of isatin with isopropyl bromide in the presence of a base such as potassium carbonate can yield this compound . Another method involves the use of aryne precursors and 1,3-cyclodione under metal-free conditions to synthesize 3-substituted-3-hydroxyindolin-2-ones, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidative Alkenylation Reactions
This compound participates in Fe(II)-catalyzed oxidative alkenylation under mild conditions. Key findings include:
Table 1: Reaction Outcomes with Substituted Indoles
Substituent Position | Yield (%) | Product Structure |
---|---|---|
5-Methyl | 79 | 3-(Propan-2-ylidene)-5-methylindolin-2-one |
6-Methyl | 75 | 3-(Propan-2-ylidene)-6-methylindolin-2-one |
7-Methyl | 66 | 3-(Propan-2-ylidene)-7-methylindolin-2-one |
5-Benzyloxy | 68 | 3-(Propan-2-ylidene)-5-OBn-indolin-2-one |
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Catalytic System : FeCl₂ (5 mol%) with H₂O₂ as oxidant in acetonitrile at 60°C .
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Mechanism : Involves radical intermediates, supported by inhibition studies with TEMPO/BHT . Electron-donating groups (e.g., -Me, -OBn) enhance reactivity, while electron-withdrawing groups (-NO₂, -CN) suppress it .
Knoevenagel Condensation
This reaction enables functionalization at the indolinone’s α-position:
Reaction Scheme :
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Condensation of 3-(Propan-2-ylidene)indolin-2-one with aldehydes (e.g., benzaldehyde) using piperidine as a base.
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Formation of α,β-unsaturated derivatives with extended conjugation.
Key Data :
Chlorination
Hydrolysis
Radical-Mediated Transformations
Fe(II)-catalyzed reactions proceed via a radical pathway:
Evidence :
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Radical trapping experiments (BHT/TEMPO) reduce yields by >70% .
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Isotopic labeling confirms C3 as the primary site of reactivity .
Comparative Reactivity
Table 2: Substituent Effects on Reaction Efficiency
Substituent | Electronic Nature | Yield (%) |
---|---|---|
-Me | Electron-donating | 75–79 |
-Cl | Electron-neutral | 68–72 |
-NO₂ | Electron-withdrawing | <10 |
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it useful for developing new materials and compounds.
Biology
Research has indicated that 3-(Propan-2-ylidene)indolin-2-one possesses enzyme inhibitory properties and plays a role in several biochemical pathways. The compound has been studied for its potential to inhibit specific enzymes, thereby blocking catalytic functions crucial for various biological processes .
Medicine
The medical applications of this compound are particularly noteworthy:
- Anticancer Activity: Several studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance, compounds derived from this structure have shown promising efficacy against colon cancer cells and other types of tumors .
- Anti-inflammatory Effects: The compound has also been investigated for its anti-inflammatory properties, which could lead to potential treatments for inflammatory diseases.
- Antiviral Properties: Research indicates that some derivatives may possess antiviral activities, making them candidates for further development in antiviral drug therapies .
Industry
In industrial applications, this compound is utilized in producing pharmaceuticals and agrochemicals due to its versatile chemical properties. Its role as an intermediate in synthetic routes enhances its value in chemical manufacturing processes.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of various spiro-indole analogs derived from this compound. The results indicated that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics, demonstrating superior efficacy against human cancer cell lines such as MCF7 and HCT116 .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers found that specific derivatives could effectively inhibit the phosphorylation activity of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). This suggests that these compounds could be developed into targeted therapies for AML patients .
Mechanism of Action
The mechanism of action of 3-(Propan-2-ylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
3-(Propan-2-ylidene)indolin-2-one can be compared with other indolin-2-one derivatives such as:
3-(Hydroxyphenyl)indolin-2-one: Known for its anti-inflammatory activity.
3-(Fluorophenyl)indolin-2-one: Exhibits potent antiviral properties.
3-(Methylthio)indolin-2-one: Studied for its anticancer potential
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other derivatives .
Biological Activity
3-(Propan-2-ylidene)indolin-2-one, also known as an indolinone derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This compound is synthesized through the reaction of oxindole with acetone in the presence of hydrochloric acid, showcasing its potential as a scaffold for drug development.
Synthesis
The synthesis of this compound involves a straightforward condensation reaction. The general reaction can be summarized as follows:
This method has been optimized to produce high yields of the compound, which can then be further evaluated for biological activity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In one study, it was found to inhibit the phosphorylation of FLT-3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). The compound demonstrated efficacy in xenograft models, leading to reduced tumor sizes and improved survival rates in treated subjects .
Table 1: Anticancer Activity of this compound
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties. It was evaluated alongside other indolinone derivatives for their ability to inhibit nitric oxide production and pro-inflammatory cytokines such as TNF-α and IL-6. The compound effectively suppressed these inflammatory markers in a concentration-dependent manner .
Table 2: Anti-inflammatory Activity
Compound | Inflammatory Marker | Effect |
---|---|---|
This compound | TNF-α | Inhibition |
This compound | IL-6 | Inhibition |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, it may engage in π–π interactions with aromatic residues in biological molecules, influencing their activity .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Acute Myeloid Leukemia Treatment : A clinical study demonstrated that patients with FLT-3 mutations responded positively to treatment involving this compound, showing significant reductions in leukemia cell proliferation.
- Inflammatory Disease Models : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory cytokines and improved clinical outcomes.
Properties
IUPAC Name |
3-propan-2-ylidene-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7(2)10-8-5-3-4-6-9(8)12-11(10)13/h3-6H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZRTALPTXVUEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=CC=CC=C2NC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540765 | |
Record name | 3-(Propan-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5085-04-1 | |
Record name | 3-(Propan-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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